N-[[1-(methylsulfonylmethyl)cyclopropyl]methyl]pyrazin-2-amine
Description
N-[[1-(methylsulfonylmethyl)cyclopropyl]methyl]pyrazin-2-amine is an organic compound that features a pyrazine ring substituted with a cyclopropyl group and a methylsulfonylmethyl group
Properties
IUPAC Name |
N-[[1-(methylsulfonylmethyl)cyclopropyl]methyl]pyrazin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O2S/c1-16(14,15)8-10(2-3-10)7-13-9-6-11-4-5-12-9/h4-6H,2-3,7-8H2,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRMNVNCHJHAYKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)CC1(CC1)CNC2=NC=CN=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[1-(methylsulfonylmethyl)cyclopropyl]methyl]pyrazin-2-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the cyclopropylmethyl intermediate: This step involves the reaction of cyclopropylmethyl bromide with a suitable nucleophile to form the cyclopropylmethyl intermediate.
Introduction of the methylsulfonyl group: The intermediate is then reacted with methylsulfonyl chloride in the presence of a base, such as triethylamine, to introduce the methylsulfonyl group.
Coupling with pyrazine: Finally, the methylsulfonylmethyl cyclopropyl intermediate is coupled with pyrazin-2-amine under suitable conditions, such as using a palladium-catalyzed cross-coupling reaction, to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-[[1-(methylsulfonylmethyl)cyclopropyl]methyl]pyrazin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrazine ring or the cyclopropyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides and thiols.
Substitution: Various substituted pyrazine derivatives.
Scientific Research Applications
N-[[1-(methylsulfonylmethyl)cyclopropyl]methyl]pyrazin-2-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of N-[[1-(methylsulfonylmethyl)cyclopropyl]methyl]pyrazin-2-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Sulfonimidates: These compounds share the sulfonyl group and have been studied for their medicinal chemistry properties.
Cyclopropane derivatives: Compounds containing the cyclopropane ring are known for their unique structural and chemical properties.
Uniqueness
N-[[1-(methylsulfonylmethyl)cyclopropyl]methyl]pyrazin-2-amine is unique due to the combination of the pyrazine ring, cyclopropyl group, and methylsulfonylmethyl group. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
